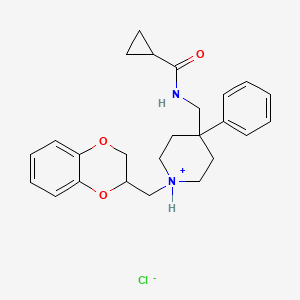
Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a cyclopropane ring, a benzodioxane moiety, and a piperidine ring, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxane moiety, followed by the introduction of the piperidine ring. The final step involves the formation of the cyclopropanecarboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1,4-Benzodioxane-2-carbonyl)piperazine: A compound with a similar benzodioxane moiety and piperazine ring.
5-(1,4-Benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A compound with a benzodioxane and triazole ring.
5-(1,4-Benzodioxan-2-yl)thieno[2,3-d]pyrimidine: A compound with a benzodioxane and thienopyrimidine ring
Uniqueness
Cyclopropanecarboxamide, N-((1-(1,4-benzodioxan-2-ylmethyl)-4-phenyl-4-piperidyl)methyl)-, hydrochloride is unique due to its combination of a cyclopropane ring, benzodioxane moiety, and piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
101813-63-2 |
|---|---|
Molecular Formula |
C25H31ClN2O3 |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylpiperidin-1-ium-4-yl]methyl]cyclopropanecarboxamide;chloride |
InChI |
InChI=1S/C25H30N2O3.ClH/c28-24(19-10-11-19)26-18-25(20-6-2-1-3-7-20)12-14-27(15-13-25)16-21-17-29-22-8-4-5-9-23(22)30-21;/h1-9,19,21H,10-18H2,(H,26,28);1H |
InChI Key |
CFAWNGFFXVQIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2(CC[NH+](CC2)CC3COC4=CC=CC=C4O3)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


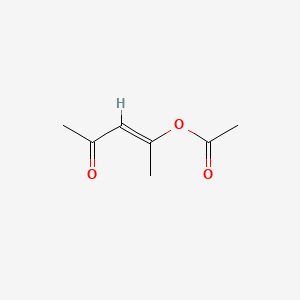

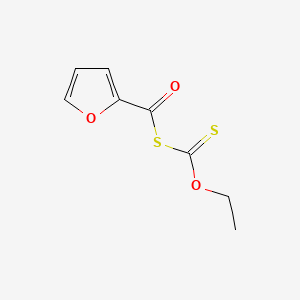
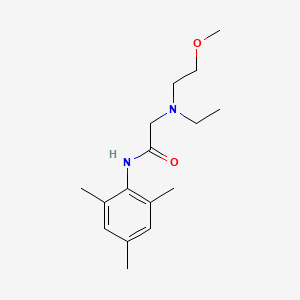
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
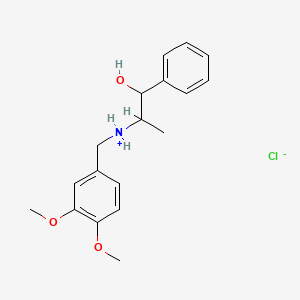

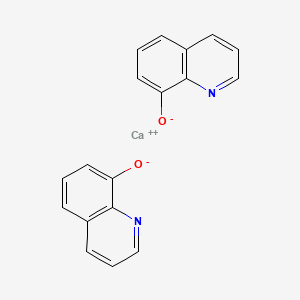
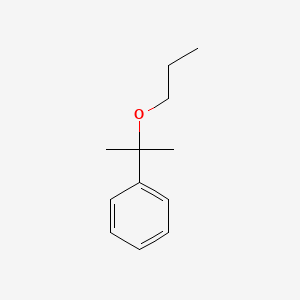

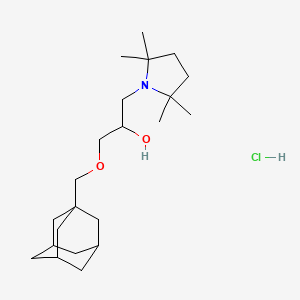
![Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13742538.png)
